An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzoic Acid
An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-amino-5-methylbenzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.
Introduction
2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is an aromatic amino acid derivative. Its structural features, including the amino and carboxylic acid functional groups, make it a versatile starting material for the synthesis of a variety of more complex molecules, including quinazolinediones. This guide focuses on a reliable and well-documented two-step synthesis route commencing from p-toluic acid.
Core Synthesis Pathway
The principal synthetic route to 2-amino-5-methylbenzoic acid involves two key transformations:
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Nitration of p-Toluic Acid: The initial step is the electrophilic aromatic substitution of p-toluic acid to introduce a nitro group at the position ortho to the carboxylic acid, yielding 2-nitro-5-methylbenzoic acid.
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Reduction of 2-Nitro-5-methylbenzoic Acid: The subsequent step involves the reduction of the nitro group to a primary amine, affording the final product, 2-amino-5-methylbenzoic acid.
The overall synthesis pathway is depicted below:
Experimental Protocols
Step 1: Synthesis of 2-Nitro-5-methylbenzoic Acid
This procedure details the nitration of p-toluic acid to yield the key intermediate, 2-nitro-5-methylbenzoic acid.
Materials:
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p-Toluic acid
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
Experimental Workflow:
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
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Slowly add p-toluic acid to the cold sulfuric acid while stirring to ensure complete dissolution, maintaining a low temperature.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Slowly add the nitrating mixture dropwise to the p-toluic acid solution, ensuring the reaction temperature is maintained between 0-10°C.
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After the addition is complete, continue to stir the reaction mixture at a low temperature for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring, which will cause the 2-nitro-5-methylbenzoic acid to precipitate.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
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Dry the product in a vacuum oven. The resulting brown solid can often be used in the next step without further purification.[1]
Step 2: Synthesis of 2-Amino-5-methylbenzoic Acid
This procedure details the reduction of the nitro group of 2-nitro-5-methylbenzoic acid to an amino group using catalytic hydrogenation.
Materials:
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2-Nitro-5-methylbenzoic acid
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Palladium on carbon (10% Pd/C)
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Ethanol
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Hydrogen gas
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Filtration agent (e.g., Celite)
Experimental Workflow:
Procedure:
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In a suitable hydrogenation vessel, dissolve 2-nitro-5-methylbenzoic acid in ethanol.
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Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.[2]
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Seal the vessel and evacuate the air, then introduce hydrogen gas. This process should be repeated three times to ensure an inert atmosphere.[2]
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Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen balloon is suitable for small-scale reactions) at room temperature. For larger scales, a Parr hydrogenation apparatus can be used.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methylbenzoic acid.
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The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | 180-182 | White solid | 99-94-5 |
| 2-Nitro-5-methylbenzoic Acid | C₈H₇NO₄ | 181.15 | 177-180[1] | Light yellow to brown solid[1] | 1975-52-6 |
| 2-Amino-5-methylbenzoic Acid | C₈H₉NO₂ | 151.16 | 177.1-177.7[3] | Yellow crystalline powder[3] | 2941-78-8 |
Table 2: Spectroscopic Data for 2-Nitro-5-methylbenzoic Acid
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.93 (s, 1H), 8.30-8.32 (d, J=8.0 Hz, 1H), 7.48-7.50 (d, J=8.0 Hz, 1H), 2.79 (s, 3H)[1] |
| Mass Spectrum (EI) | Major peaks at m/z 181 (M+), 164, 135, 119, 91, 77, 65, 51[4] |
Table 3: Spectroscopic Data for 2-Amino-5-methylbenzoic Acid
| Spectroscopy | Data |
| ¹H NMR | Available spectral data can be found in various databases.[5] |
| ¹³C NMR (CDCl₃ & DMSO-d₆) | Available spectral data can be found in various databases.[6] |
| IR Spectrum | Available spectral data can be found in various databases.[7] |
| Mass Spectrum (EI) | Major peaks at m/z 151 (M+), 134, 106, 77, 51[7] |
Table 4: Typical Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Nitration | HNO₃, H₂SO₄ | 0 - 10 | 1 - 2 | 90-98[1] | >95 |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Room Temperature | 2 - 4 | >95[2] | >99 (after recrystallization) |
Safety Considerations
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Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Nitration Reaction: Nitration reactions are exothermic and can proceed uncontrollably if the temperature is not carefully controlled. Slow, dropwise addition of the nitrating mixture and efficient cooling are crucial.
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Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably in a wet state.
Disclaimer: This guide is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and governmental regulations.
References
- 1. 2-Methyl-5-nitrobenzoic acid | 1975-52-6 [chemicalbook.com]
- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]
- 5. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]
